2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid
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Overview
Description
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid is an organic compound that features both an amide and a fluorine substituent on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluorobenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amine, and finally, an acylation reaction to introduce the aminocarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The fluorine atom can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the aminocarbonyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminocarbonylphenyl)benzoic acid: Lacks the fluorine substituent, which can affect its reactivity and binding properties.
4-Fluorobenzoic acid: Lacks the aminocarbonyl group, making it less versatile in terms of chemical reactivity.
3-Aminocarbonylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid, which can alter its chemical behavior and applications.
Uniqueness
2-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid is unique due to the combination of the fluorine and aminocarbonyl groups on the benzoic acid core. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
Properties
IUPAC Name |
2-(3-carbamoylphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-10-4-5-11(14(18)19)12(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDYYKRTTTZXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689863 |
Source
|
Record name | 3'-Carbamoyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-76-0 |
Source
|
Record name | 3'-Carbamoyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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